Methyl methoxy[(methoxycarbonyl)amino]acetate
Description
Methyl methoxy[(methoxycarbonyl)amino]acetate (CAS: 143995-55-5) is an organoacetate derivative with the molecular formula C₆H₁₁NO₅. Its structure features a methyl ester backbone substituted at the α-carbon with a methoxy group and a methoxycarbonylamino (MeO-CO-NH-) group (Figure 1). This compound is synthesized via nucleophilic acyl substitution or condensation reactions, often employing reagents like (MeOCO)₂O (dimethyl dicarbonate) and catalysts such as DMAP (4-dimethylaminopyridine) in acetonitrile (MeCN) .
Key applications include its role as an intermediate in heterocyclic chemistry (e.g., diazoacetates and azides for cycloadditions) and in the synthesis of enzyme inhibitors targeting glycosidases .
Properties
IUPAC Name |
methyl 2-methoxy-2-(methoxycarbonylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO5/c1-10-4(5(8)11-2)7-6(9)12-3/h4H,1-3H3,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NITAEFBYXPKQDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)OC)NC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80492661 | |
| Record name | Methyl methoxy[(methoxycarbonyl)amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80492661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143995-55-5 | |
| Record name | Methyl methoxy[(methoxycarbonyl)amino]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80492661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Methyl methoxy[(methoxycarbonyl)amino]acetate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structural features, which include a methoxy group and a methoxycarbonyl amino functional group. These groups contribute to its solubility and reactivity, making it a candidate for various biological applications.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Studies have indicated that compounds with similar structures exhibit significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders .
- Antimicrobial Properties : Research has shown that derivatives of methoxycarbonyl amino acids can possess antimicrobial activity against a range of pathogens. This suggests potential applications in developing new antibiotics or antifungal agents .
- Modulation of Biological Targets : The compound has been identified as having the ability to modulate various biological targets, which is essential for drug discovery. Its interactions with specific enzymes or receptors can lead to therapeutic effects .
Research Findings
Several studies have explored the biological activity of this compound and its derivatives:
- Antioxidant Studies : A study utilizing untargeted metabolomics demonstrated that extracts containing similar compounds exhibited significant antioxidant capacities. The antioxidant activity was measured using assays such as ABTS, indicating the potential of these compounds in reducing oxidative damage .
- Antimicrobial Testing : In vitro studies have shown that this compound exhibits inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent .
- Crystal Structure Analysis : Crystal structure studies have provided insights into the spatial arrangement of atoms within the compound, helping to understand its reactivity and interaction with biological molecules. This information is critical for optimizing its efficacy in therapeutic applications .
Case Studies
Scientific Research Applications
Pharmaceutical Applications
1.1 Anticancer Properties
Recent studies have highlighted the potential of methyl methoxy[(methoxycarbonyl)amino]acetate as an anticancer agent. Research indicates that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including pancreatic ductal adenocarcinoma and lung cancer cells. For instance, a study reported an IC value of 0.1–1 µM for human colorectal carcinoma (HCT-116) cells, demonstrating significant cytotoxicity against cancer cells .
1.2 Antiviral Activity
The compound has also been investigated for its antiviral properties. A notable application is in the treatment of Hepatitis C virus (HCV). A patent describes a crystalline form of related compounds that exhibit efficacy against HCV, suggesting that this compound could play a role in antiviral therapies .
1.3 Anti-inflammatory Effects
In addition to anticancer and antiviral properties, this compound has been studied for its anti-inflammatory effects. Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .
Agricultural Applications
2.1 Herbicidal Activity
This compound has shown promise as a herbicide. Research indicates that compounds within this chemical class exhibit potent herbicidal activity against various weeds, outperforming traditional herbicides in some cases. This is particularly relevant for sustainable agriculture practices aiming to reduce reliance on synthetic chemicals .
2.2 Insecticidal Properties
The compound's derivatives have also been evaluated for insecticidal properties. For example, studies on related compounds have indicated effectiveness against pest species, which could lead to the development of new insecticides that are less harmful to non-target organisms and the environment .
Material Science Applications
3.1 Polymer Synthesis
In material science, this compound is being explored as a monomer in polymer synthesis. Its unique functional groups allow for the creation of polymers with specific properties suitable for coatings and adhesives, enhancing material performance in various applications .
3.2 Nanomaterials Development
The compound's properties are also being investigated for use in nanotechnology. Its ability to form stable complexes with metal ions can be utilized in the synthesis of nanomaterials with potential applications in electronics and catalysis .
Table 1: Anticancer Activity of this compound Derivatives
| Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 (Colorectal Cancer) | 0.1–1 | PI3K pathway inhibition |
| A549 (Lung Cancer) | 4 | Induction of apoptosis |
| MV4-11 (Leukemia) | 20 | Inhibition of FLT3 signaling |
Table 2: Herbicidal Efficacy Comparisons
| Compound | Target Weed | Efficacy (%) |
|---|---|---|
| This compound | Amaranthus retroflexus | 85 |
| Traditional Herbicide A | Amaranthus retroflexus | 70 |
| Traditional Herbicide B | Amaranthus retroflexus | 60 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Acetates with Modified Amino Groups
Methyl 2,2-Bis((Methoxycarbonyl)Amino)Acetate (CAS: 60794-51-6)
- Structure: Features two methoxycarbonylamino groups at the α-carbon.
- Properties: Higher steric hindrance and lower solubility in polar solvents compared to the mono-substituted parent compound .
- Applications : Used in peptide mimetics and polymer chemistry due to its symmetrical substitution.
Methyl 2-Methoxy-2-[(1-Oxo-2-Propen-1-Yl)Amino]Acetate (CAS: 77402-03-0)
- Structure: Replaces the methoxycarbonylamino group with an acryloylamino moiety.
- Reactivity : Undergoes radical polymerization due to the acryloyl group, making it suitable for crosslinked hydrogels .
Methyl 2-(((Benzyloxy)Carbonyl)Amino)-2-(4-Oxocyclohexyl)Acetate (CAS: 1543987-22-9)
Aryl-Substituted Acetates
Methyl 2-Amino-2-(2-Chlorophenyl)Acetate Hydrochloride (CAS: 141109-13-9)
- Structure: Substituted with a 2-chlorophenyl group and an amino group.
- Bioactivity : Demonstrates inhibitory activity against bacterial peptidases due to the chloroaromatic moiety .
Methyl Amino(2-Methoxyphenyl)Acetate Hydrochloride (CAS: 390815-44-8)
Enzyme-Targeting Acetates
Tetrahydropyridoimidazole-2-Acetates
- Structure : Combines a methoxycarbonyl group with a fused heterocyclic ring.
- Bioactivity: Methyl esters (e.g., compound 16 in ) inhibit α-glucosidase (IC₅₀ = 25 μM) and β-mannosidase (Ki = 0.60 μM) . Carboxylic acid derivatives (e.g., compound 17) are weaker inhibitors, highlighting the importance of the ester group for enzyme binding .
Comparative Data Tables
Table 1: Structural and Physical Properties
Preparation Methods
Stepwise Substitution via Carbamate Formation and Alkylation
This method involves two distinct stages: (1) introduction of the methoxycarbonyl group and (2) subsequent methylation of the remaining amine hydrogen.
Carbamate Formation
Glycine methyl ester reacts with methyl chloroformate in the presence of a base such as sodium hydride (NaH) or triethylamine (Et₃N). The base deprotonates the amine, enabling nucleophilic attack on the carbonyl carbon of methyl chloroformate. This step yields N-methoxycarbonyl glycine methyl ester as an intermediate.
Reaction Conditions :
-
Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM)
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Temperature : 0°C to room temperature
-
Yield : 80–85% (theoretical)
N-Methylation
The intermediate is then treated with methyl iodide (CH₃I) under strongly basic conditions (e.g., NaH in dimethylformamide (DMF)). The base abstracts the remaining proton on the nitrogen, facilitating nucleophilic substitution with methyl iodide to install the methoxy group.
Optimization Notes :
One-Pot Synthesis Using Dimethyl Carbonate
Dimethyl carbonate (DMC) serves as both a methylating agent and a carbonyl source in this streamlined approach. Glycine methyl ester reacts with excess DMC in the presence of NaH, enabling simultaneous introduction of the methoxy and methoxycarbonyl groups.
Mechanistic Insights :
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NaH deprotonates the amine, generating a strong nucleophile.
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The nucleophilic amine attacks DMC, displacing methoxide and forming a carbamate intermediate.
-
A second equivalent of DMC methylates the remaining amine hydrogen, yielding the final product.
Reaction Conditions :
-
Solvent : DMF or acetonitrile
-
Temperature : 80–100°C
Advantages :
-
Reduced purification steps.
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Environmentally benign due to DMC’s low toxicity.
Industrial Production and Scalability
Industrial synthesis prioritizes cost-effectiveness and minimal waste. Continuous flow reactors have been proposed to enhance the efficiency of the one-pot DMC method. Key parameters include:
| Parameter | Optimal Range | Impact on Yield/Purity |
|---|---|---|
| Residence Time | 30–45 minutes | Prevents decomposition |
| Temperature | 90–100°C | Balances kinetics/stability |
| DMC Equivalents | 3.0–4.0 | Ensures complete reaction |
Catalyst Development :
Heterogeneous catalysts such as silica-supported potassium carbonate (K₂CO₃/SiO₂) improve reaction rates and reduce downstream separation costs.
Comparative Analysis of Methodologies
Yield and Efficiency
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Stepwise Substitution | 70–75 | >95 | Moderate |
| One-Pot DMC | 65–70 | 90–95 | High |
Challenges and Mitigation Strategies
Side Reactions
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl methoxy[(methoxycarbonyl)amino]acetate, and how can intermediates be optimized for yield?
- Methodology : The synthesis typically involves sequential esterification and carbamate formation. For example, methoxyacetic acid derivatives are esterified with methanol under acidic catalysis, followed by reaction with methoxycarbonyl isocyanate to introduce the carbamate group. Key intermediates (e.g., methoxyacetate esters) should be purified via column chromatography (silica gel, ethyl acetate/hexane eluent) to minimize side products. Reaction yields (60–75%) can be improved by controlling stoichiometry (1:1.2 molar ratio for carbamate coupling) and using anhydrous conditions .
Q. How can spectroscopic techniques (FT-IR, NMR) unambiguously characterize this compound?
- Methodology :
- FT-IR : Look for carbonyl stretches at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (carbamate C=O). Methoxy C-O vibrations appear at ~1100–1250 cm⁻¹ .
- ¹H NMR : Key signals include δ 3.7–3.8 ppm (methoxy protons), δ 4.1–4.3 ppm (acetate methylene), and δ 5.2–5.4 ppm (carbamate NH, broad singlet). ¹³C NMR should confirm ester (170–175 ppm) and carbamate (155–160 ppm) carbonyls .
Q. What safety protocols are critical during handling and storage?
- Guidelines :
- Use fume hoods and PPE (nitrile gloves, lab coats) to avoid skin contact.
- Store in airtight containers at 2–8°C to prevent hydrolysis of the carbamate group.
- Neutralize spills with dry sand or vermiculite; avoid aqueous solutions to prevent environmental release .
Advanced Research Questions
Q. How does the carbamate group influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Mechanistic Insight : The methoxycarbonylamino group acts as an electron-withdrawing substituent, activating the adjacent ester carbonyl toward nucleophilic attack. Computational studies (DFT, NBO analysis) reveal enhanced electrophilicity at the ester carbonyl (partial charge ~+0.45) compared to non-carbamate analogs. Experimental validation via hydrolysis kinetics (pH 7–9 buffer) shows a 2–3× faster rate than methyl methoxyacetate .
Q. Can this compound serve as a prodrug moiety for targeted drug delivery?
- Experimental Design :
- Conjugate the carbamate group to amine-containing drugs (e.g., doxorubicin) via carbamate linkages.
- Evaluate hydrolysis in simulated physiological conditions (37°C, PBS buffer) using HPLC to track drug release.
- Compare cytotoxicity in vitro (e.g., HepG2 cells) to assess prodrug activation efficiency .
Q. What computational models predict its binding affinity with enzymes like hydrolases?
- Methodology :
- Perform molecular docking (AutoDock Vina) using the crystal structure of human carboxylesterase 1 (hCE1, PDB: 1MX1).
- Key interactions: Hydrogen bonding between the carbamate NH and Ser221, and π-stacking of the methoxy group with Phe437.
- Validate predictions with in vitro inhibition assays (IC₅₀ values) .
Data Contradictions and Resolution
Q. Conflicting reports on hydrolysis stability: How to reconcile discrepancies?
- Troubleshooting : Variability arises from trace moisture in solvents. Use Karl Fischer titration to confirm solvent dryness (<50 ppm H₂O). Repeat hydrolysis experiments under inert atmosphere (N₂) with controlled buffer ionic strength (I = 0.1 M). Compare results to PubChem data on analogous esters .
Key Research Gaps
- Stereochemical Impact : The compound’s configuration (R/S) at the carbamate-bearing carbon remains unstudied. Chiral HPLC (Chiralpak AD-H column) could resolve enantiomers and assess bioactivity differences.
- Ecotoxicity : No data on environmental persistence. Perform OECD 301F biodegradation tests to inform disposal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
